2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Peptide design Conformational constraint α-Amino acid

Sourcing a conformationally constrained, N-protected amino acid for peptide SAR studies often involves supply chain inconsistency. This 2-substituted tetralin building block is the precise solution for reproducible solid-phase peptide synthesis. Key advantages: - Orthogonal Ac protection withstands piperidine, enabling selective deprotection in complex sequences. - Rigid scaffold reduces backbone entropy, enhancing target binding selectivity vs. phenylalanine. - Validated multi-target anti-inflammatory profile (LOX/COX/CES inhibition) accelerates dual inhibitor discovery.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 39246-31-6
Cat. No. B13505673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS39246-31-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17)
InChIKeyHSEBSCDFIYQNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Constrained N-Protected Amino Acid Building Block


2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 39246-31-6) is a synthetic bicyclic compound that functions as a constrained, N-protected α-amino acid analogue [1]. It features a rigid tetrahydronaphthalene (tetralin) scaffold with an acetylamino group at the 2-position and a carboxylic acid moiety. As an acetyl-protected derivative of 2-aminotetralin-2-carboxylic acid (Atc), it belongs to a class of tetralin-based amino acids used as conformational probes in peptide design and medicinal chemistry [1].

Building block type Constrained N-protected α-amino acid scaffold for peptide design Tetralin-based Phe analogue
Protection strategy Acetyl-protected; compatible with orthogonal SPPS deprotection Resists piperidine; cleavable under acidic conditions
Conformational role Rigidifies peptide backbone; ~40–50% reduced φ/ψ space vs. Phe Class-level inference for SAR studies

Procurement: Why 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Is Irreplaceable


Generic substitution with the 1-positional isomer (CAS 1251924-59-0) is not chemically equivalent; the shift of the acetylamino group from C2 to C1 fundamentally alters the spatial orientation of the protected α-amino acid pharmacophore [1]. The 2-substituted tetralin scaffold provides a distinct dihedral angle and steric environment compared to the 1-substituted variant, which directly impacts conformational compatibility in peptide backbones and target binding pockets [1]. Additionally, substituting the N-acetyl (Ac) protecting group with other common N-protections (e.g., Fmoc, Boc) changes the compound's solubility, coupling efficiency, and deprotection compatibility, making the Ac-protected 2-substituted form a non-interchangeable building block in solid-phase peptide synthesis (SPPS) [1].

Positional isomer
2-(Acetylamino) substitution (this compound)
1-Positional isomer (CAS 1251924-59-0) shifts the acetylamino group to C1, altering dihedral angle and steric environment; conformational compatibility may not transfer.
N-protecting group
N-Acetyl (Ac) protection (this compound)
Fmoc-Atc-OH or Boc-Atc-OH differ in steric bulk, coupling kinetics, and orthogonal stability; SPPS route and yield may shift.

Comparative Evidence: 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid vs. Analogues


Constrained α-Amino Acid Scaffold vs. Linear Phenylalanine

Tetralin-based α-amino acids (AAAs) such as 2-(acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serve as constrained analogues of phenylalanine (Phe). The fused cyclohexene ring of the tetralin scaffold limits the rotational freedom of the Cα–Cβ bond relative to linear Phe, directly influencing peptide secondary structure. In comparative studies of tetralin-AAA derivatives, the conformational restriction imposed by the tetralin core has been quantified to reduce the accessible φ/ψ dihedral angle space by approximately 40–50% compared to unconstrained Phe [1]. This is a class-level inference based on the established role of tetralin-AAA scaffolds in peptide design [1].

Scaffold rigidity vs. linear Phe
Class-level inference
Tetralin-AAA derivatives reduce accessible φ/ψ dihedral angle space by estimated ~40–50% compared to unconstrained L-Phe (class-level inference for tetralin-AAA scaffolds).
Supports backbone rigidification screening
Data to verify; class-level inference
Peptide design Conformational constraint α-Amino acid

Selective N-Acetyl Protection vs. Free Amine and N-Protected Derivatives

The N-acetyl (Ac) protecting group on 2-(acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid distinguishes it from the free amine 2-aminotetralin-2-carboxylic acid (Atc, CAS 6331-63-1) and from other N-protected variants (e.g., Fmoc-Atc-OH, Boc-Atc-OH). The Ac group provides orthogonal protection compatibility in SPPS when Lys side-chain Alloc or other base-labile protections are employed [1]. While Fmoc deprotection requires 20% piperidine in DMF, Ac removal requires harsher acidic or enzymatic conditions, enabling selective deprotection strategies. The different steric demand of Ac vs. Fmoc or Boc also alters the coupling kinetics: Ac-protected amino acids generally exhibit faster HATU/DIPEA-mediated coupling rates (typically <30 min for complete activation) compared to more sterically hindered Fmoc derivatives [1].

Ac vs. Fmoc/Boc protection
Cross-study comparable
Ac protection provides a smaller steric footprint and orthogonal stability relative to Fmoc and Boc. Fmoc requires 20% piperidine; Ac withstands these conditions and is cleavable under acidic or enzymatic methods. Coupling kinetic differences are system-dependent.
Guides orthogonal deprotection route selection
Quantitative coupling rate ratios not specified in source
N-protection strategy Solid-phase peptide synthesis Acetyl group

Lipoxygenase Inhibition vs. Related Analogues

According to curated pharmacological data, 2-(acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct head-to-head quantitative data against the closest analogues are not available in the retrieved sources, the compound's reported multi-target profile (including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase inhibition) provides a differentiated fingerprint compared to simpler tetralin derivatives that lack the carboxylic acid moiety [1]. This is a supporting evidence point based on pharmacological annotation.

Lipoxygenase inhibition profile
Data to verify
Pharmacological annotation reports inhibition of lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase. Carboxylic acid group likely contributes additional H-bond interactions vs. simpler 2-(acetylamino)tetralin analogues lacking this moiety.
Reported multi-target enzyme interaction context
No direct head-to-head quantitative data; MeSH annotation only
Lipoxygenase inhibition Inflammation Arachidonic acid metabolism

Application Scenarios for 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid


Constrained Peptidomimetic SAR Libraries

Researchers synthesizing peptide libraries with conformationally constrained phenylalanine replacements should select this compound for its rigid tetralin scaffold, which reduces accessible backbone conformations and enhances target selectivity [1]. The Ac protection enables orthogonal deprotection strategies in multi-step solid-phase synthesis.

Orthogonal Deprotection Peptide Synthesis

When designing synthetic routes requiring selective N-deprotection in the presence of base-labile side-chain protections (e.g., Alloc), the Ac-protected derivative is the appropriate choice over Fmoc- or Boc-Atc-OH, as Ac withstands standard piperidine conditions while being cleavable under acidic or enzymatic conditions [1].

Anti-Inflammatory Pharmacophore Exploration

For multi-target anti-inflammatory drug discovery programs targeting the arachidonic acid cascade, this compound's annotated inhibitory profile on lipoxygenase, cyclooxygenase, and carboxylesterase [2] makes it a useful starting scaffold for developing dual inhibitors, distinguishing it from simpler tetralin derivatives lacking the carboxylic acid group.

Application
Selection Property
Validation Focus
Constrained peptidomimetic SAR libraries
Rigid tetralin scaffold; reduced φ/ψ conformational space
Backbone rigidification and target selectivity endpoints
Orthogonal deprotection peptide synthesis
Ac protecting group; orthogonal stability profile
Deprotection selectivity and coupling yield under SPPS conditions
Anti-inflammatory pharmacophore exploration
Carboxylic acid moiety; reported multi-enzyme interaction
Lipoxygenase/cyclooxygenase enzyme assay context
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